3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile
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Overview
Description
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile typically involves the reaction of 3-bromo-4-nitrobenzonitrile with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is generally carried out under mild conditions, often at room temperature, with the reaction mixture being stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, while substitution reactions would yield various substituted benzonitriles.
Scientific Research Applications
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects and applications in biology.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile is not well-documented. its effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.
4-(Trifluoromethyl)benzonitrile: This compound lacks the bromine and additional ethoxy groups but shares the trifluoromethyl and nitrile functionalities.
Uniqueness
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile is unique due to its combination of bromine, trifluoromethoxy, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H4BrF6NO2 |
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Molecular Weight |
364.04 g/mol |
IUPAC Name |
3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile |
InChI |
InChI=1S/C10H4BrF6NO2/c11-6-3-5(4-18)1-2-7(6)19-9(13,14)8(12)20-10(15,16)17/h1-3,8H |
InChI Key |
YDLVCLCDRVUUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
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